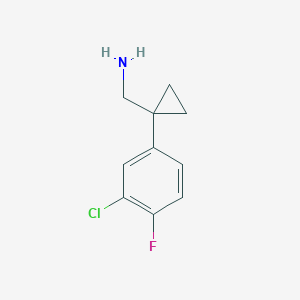![molecular formula C9H11NO3S B11726770 (E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine](/img/structure/B11726770.png)
(E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine is an organic compound characterized by the presence of a benzenesulfonyl group attached to a propan-2-ylidene moiety, which is further linked to a hydroxylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine typically involves the reaction of benzenesulfonyl chloride with propan-2-ylidenehydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of (E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene sulfonamide: Shares the benzenesulfonyl group but differs in the attached functional groups.
Propan-2-ylidenehydroxylamine: Similar in structure but lacks the benzenesulfonyl group.
Uniqueness
(E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine is unique due to the combination of the benzenesulfonyl and propan-2-ylidenehydroxylamine moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C9H11NO3S |
|---|---|
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
(NZ)-N-[1-(benzenesulfonyl)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO3S/c1-8(10-11)7-14(12,13)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8- |
InChI-Schlüssel |
FGMYBKVSGPOVTM-NTMALXAHSA-N |
Isomerische SMILES |
C/C(=N/O)/CS(=O)(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(=NO)CS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B11726693.png)
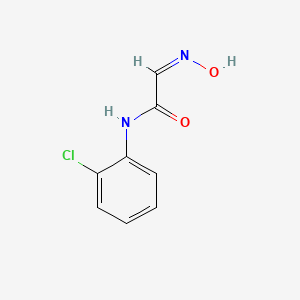
![N'-[1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726705.png)
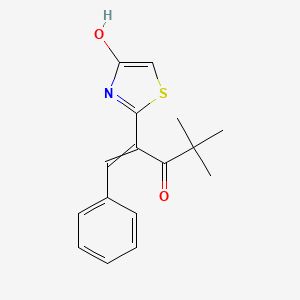
![3-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid](/img/structure/B11726715.png)
![Methyl 4-[2-cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoate](/img/structure/B11726724.png)
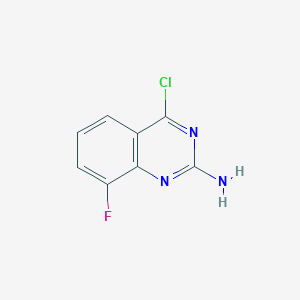
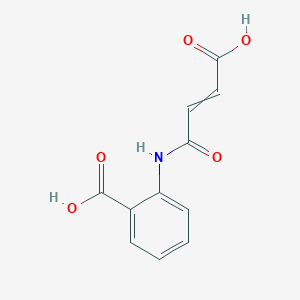
![5-[(2-Hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B11726754.png)
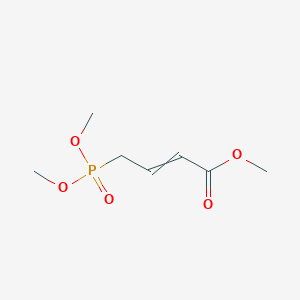
![1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl-](/img/structure/B11726772.png)
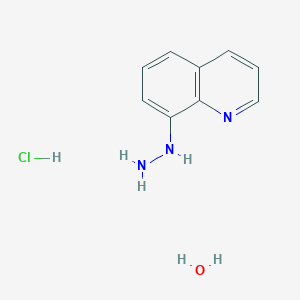
![2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]pyridin-3-OL](/img/structure/B11726782.png)
